REACTION_CXSMILES
|
[C:1]([NH:9][C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([N+:17]([O-])=O)=[CH:12][C:11]=1[OH:20])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pd]>[C:1]([NH:9][C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([NH2:17])=[CH:12][C:11]=1[OH:20])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the Pd-C was removed by filtration and ethanol
|
Type
|
CUSTOM
|
Details
|
was evaporated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction of the residue with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with an aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, and after drying over magnesium sulfate, ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
such for the following reaction
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=C(C(=C1)Cl)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |